

The Discovery and Synthesis of 6-Azauridine Triphosphate: A Technical Guide

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Compound of Interest

Compound Name: 6-Azauridine triphosphate

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Abstract

6-Azauridine triphosphate (6-azaUTP) is a synthetic nucleotide analog of uridine triphosphate that has played a significant role in the study of nucleic acid metabolism and as a precursor to chemotherapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of 6-azaUTP. It details its mechanism of action, primarily through the inhibition of the de novo pyrimidine biosynthesis pathway by its monophosphate metabolite, and its subsequent incorporation into RNA, offering a dual mechanism for its cytostatic effects. This document provides detailed chemical and enzymatic synthesis protocols, quantitative data on its properties, and visual representations of its metabolic pathway and experimental workflows.

Discovery and Historical Context

6-Azauridine triphosphate was first identified as a biologically active metabolite of the synthetic nucleoside analog 6-azauridine. The cytostatic and antiviral properties of 6-azauridine were recognized in the mid-20th century, leading to investigations into its mechanism of action. Early studies revealed that 6-azauridine is intracellularly phosphorylated to its monophosphate form, 6-azauridine monophosphate (6-azaUMP), which acts as a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Subsequent research in the 1960s by Goldberg and Rabinowitz demonstrated that 6-azauridine could be further anabolized to its triphosphate form, **6-azauridine triphosphate** (6-azaUTP), and that this metabolite could directly inhibit RNA polymerase.[1] Later, in 1980, the in vivo synthesis of 6-azaUTP and its incorporation into the RNA of germinating wheat embryonic axes was conclusively demonstrated, providing a second mechanism for the biological activity of 6-azauridine.[2][3] This discovery highlighted that the cellular effects of 6-azauridine are twofold: depletion of the pyrimidine nucleotide pool and the formation of fraudulent RNA containing 6-azauridine.

Physicochemical Properties

6-Azauridine triphosphate is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |
|----------------------|--|--------|
| Molecular Formula | C ₈ H ₁₄ N ₃ O ₁₅ P ₃ | [4] |
| Molecular Weight | 485.13 g/mol | [4] |
| CAS Number | 6198-30-7 | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water and DMSO. | [4] |
| Storage (Powder) | -20°C for up to 3 years. | [5] |
| Storage (in Solvent) | -80°C for up to 6 months. | [6] |

Synthesis of 6-Azauridine Triphosphate

The synthesis of 6-azaUTP can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis of nucleoside triphosphates, including 6-azaUTP, typically involves the phosphorylation of the corresponding nucleoside. The Ludwig-Eckstein and Yoshikawa methods are two commonly employed strategies.[7]

This one-pot, three-step method is widely used for the synthesis of nucleoside triphosphates and their analogs.^{[5][7]}

- Phosphitylation:
 - Dissolve 1 equivalent of 6-azauridine (with hydroxyl groups optionally protected) in anhydrous pyridine.
 - Add 1.1 equivalents of salicylchlorophosphite at room temperature and stir under an inert atmosphere (e.g., argon) for 2-3 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
- Pyrophosphorylation:
 - In a separate flask, dissolve 1.5 equivalents of tributylammonium pyrophosphate in anhydrous dimethylformamide (DMF).
 - Add the pyrophosphate solution to the reaction mixture from step 1.
 - Add 3 equivalents of tributylamine and stir for 2-4 hours at room temperature.
- Oxidation and Deprotection:
 - Cool the reaction mixture to 0°C.
 - Add a solution of 1.5 equivalents of iodine in pyridine/water (98:2 v/v) and stir for 30 minutes.
 - Quench the reaction by adding aqueous sodium sulfite solution.
 - If protecting groups were used, perform the appropriate deprotection steps (e.g., treatment with aqueous ammonia for acyl groups).
- Purification:
 - Concentrate the reaction mixture under reduced pressure.

- Purify the crude product by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) using a linear gradient of triethylammonium bicarbonate (TEAB) buffer (e.g., 0.1 M to 1.0 M).
- Further purify the product by reverse-phase HPLC.
- Lyophilize the purified fractions to obtain 6-azaUTP as a white solid.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, often proceeding in a one-pot reaction cascade. This approach typically involves the sequential phosphorylation of the nucleoside.[\[8\]](#)[\[9\]](#)

This protocol utilizes a series of kinases to convert 6-azauridine to 6-azaUTP.

- Reaction Setup:
 - Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).
 - To the buffer, add:
 - 6-Azauridine (10 mM)
 - ATP (15 mM, as the phosphate donor)
 - Uridine Monophosphate/Cytidine Monophosphate (UMP/CMP) Kinase (e.g., from human or yeast)
 - Nucleoside Diphosphate Kinase (NDPK)
 - (Optional) An ATP regeneration system (e.g., creatine kinase and phosphocreatine) to maintain high ATP levels.
- Reaction Conditions:
 - Incubate the reaction mixture at 37°C.
 - Monitor the reaction progress by HPLC analysis of aliquots taken at various time points.

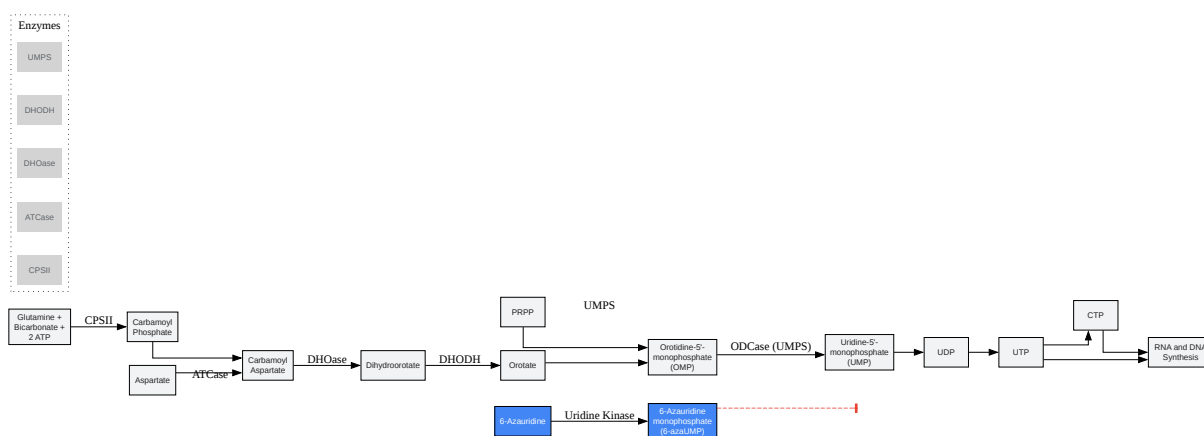
- Purification:
 - Once the reaction is complete (typically after several hours), terminate the reaction by heating or by adding an equal volume of ethanol to precipitate the enzymes.
 - Centrifuge to remove the precipitated proteins.
 - Purify the 6-azaUTP from the supernatant using anion-exchange chromatography and/or reverse-phase HPLC as described in the chemical synthesis protocol.

Biological Activity and Mechanism of Action

The biological effects of 6-azauridine are primarily mediated by its phosphorylated metabolites.

Inhibition of De Novo Pyrimidine Biosynthesis

The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway. Intracellularly, 6-azauridine is converted to 6-azaUMP, which is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase). This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP). Inhibition of ODCase leads to a depletion of the intracellular pool of pyrimidine nucleotides (UTP and CTP), which are essential for the synthesis of RNA and DNA.



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Figure 1: Inhibition of de novo pyrimidine biosynthesis by 6-azauridine monophosphate.

Incorporation into RNA

6-Azaauridine is further phosphorylated to 6-azaUTP, which can then be utilized as a substrate by RNA polymerases and incorporated into growing RNA chains in place of UTP.[2][3] This results in the synthesis of "fraudulent" RNA, which can disrupt RNA processing, stability, and function, ultimately contributing to the cytostatic effects of the parent compound.

Quantitative Data on Biological Activity

| Parameter | Organism/Enzyme | Value | Source |
|---|-----------------------|-----------|--------|
| Ratio of 6-azaUTP to UTP (in vivo) | Wheat embryonic axes | ~2:1 | [2][3] |
| Substitution of 6-azauridine for uridine in new RNA | Wheat embryonic axes | ~1 in 18 | [2][3] |
| Ki for 6-azaUMP (OMP Decarboxylase) | Plasmodium falciparum | 12 ± 3 nM | |

Note: Specific kinetic data (Km, Vmax, kcat) for 6-azaUTP with various RNA polymerases is not extensively documented in publicly available literature and represents an area for further investigation.

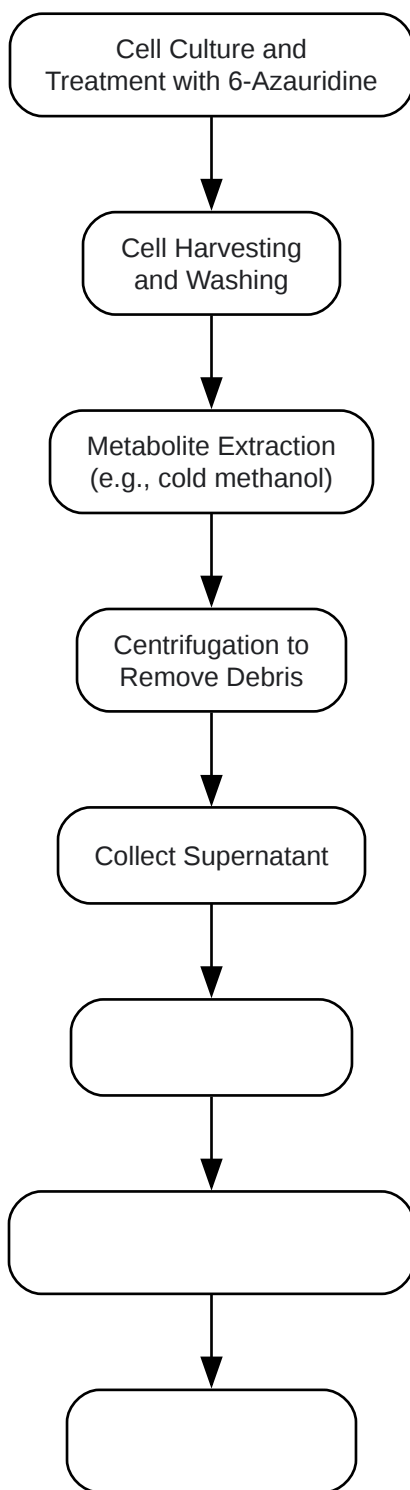
Experimental Protocols for Analysis

Intracellular Quantification of 6-Azaauridine Triphosphate by HPLC-MS/MS

This protocol is adapted from established methods for the quantification of intracellular nucleoside triphosphates.[10][11][12][13]

- Cell Culture and Treatment:
 - Culture cells of interest to the desired density.
 - Treat cells with 6-azauridine at the desired concentration and for the desired time period.
- Cell Extraction:

- Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
- Extract the intracellular metabolites by adding a cold extraction solution (e.g., 70% methanol) and incubating on ice.
- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
- HPLC-MS/MS Analysis:
 - Chromatography:
 - Use a suitable column for nucleotide separation (e.g., a porous graphitic carbon column or an ion-pair reverse-phase column).
 - Employ a gradient elution with a mobile phase system designed for polar analytes (e.g., a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like hexylamine or dimethylhexylamine).
 - Mass Spectrometry:
 - Use a triple quadrupole mass spectrometer operating in negative ion mode.
 - Monitor the specific multiple reaction monitoring (MRM) transitions for 6-azaUTP and an internal standard (e.g., a stable isotope-labeled analog).
- Data Analysis:
 - Quantify the amount of 6-azaUTP in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 6-azaUTP.



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Figure 2: Experimental workflow for intracellular 6-azaUTP quantification.

Conclusion

6-Azauridine triphosphate is a key metabolite of the prodrug 6-azauridine, contributing to its cytostatic and antiviral effects through multiple mechanisms. A thorough understanding of its synthesis and biological activity is crucial for researchers in drug development and molecular biology. The protocols and data presented in this guide provide a comprehensive resource for the study and application of this important nucleotide analog. Further research into the specific kinetic interactions of 6-azaUTP with a broader range of RNA polymerases will provide deeper insights into its biological role and potential therapeutic applications.

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